Enantiomeric Identity & Purity
The (R)-enantiomer is chemically distinct from its (S)-counterpart and the racemic mixture. The canonical SMILES notation 'N[C@@H](CO)C1=CC=C2C=CNC2=C1' explicitly defines the (R)-configuration at the chiral center, whereas the (S)-enantiomer has the notation 'N[C@H](CO)C1=CC=C2C=CNC2=C1' . The racemic mixture does not have a specific stereochemical descriptor and is identified by a different CAS number (1212844-11-5) [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | N[C@@H](CO)C1=CC=C2C=CNC2=C1 (R-configuration) |
| Comparator Or Baseline | Comparator 1: N[C@H](CO)C1=CC=C2C=CNC2=C1 (S-enantiomer) Comparator 2: C1=CC(=CC2=C1C=CNC2)C(CO)N (Racemic mixture) |
| Quantified Difference | N/A (Qualitative difference in 3D spatial arrangement) |
| Conditions | Structural representation as defined by SMILES and InChI descriptors |
Why This Matters
This defines the compound's unique identity, ensuring that procurement delivers the precise stereoisomer required for reproducible research and synthesis, rather than an undefined mixture or the opposite enantiomer.
- [1] PubChem. (2024). 2-amino-2-(1H-indol-6-yl)ethanol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-amino-2-_1H-indol-6-yl_ethanol View Source
